molecular formula C17H16N4O B6454494 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549004-91-1

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454494
CAS No.: 2549004-91-1
M. Wt: 292.33 g/mol
InChI Key: HHUVVTPOVUUYQH-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a cyclopropyl group, a methylphenyl group, and an imidazo[1,2-b]pyridazine core, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions

    Formation of Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 2-aminopyridine and a suitable diketone can form the imidazo[1,2-b]pyridazine ring system.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

    Attachment of Methylphenyl Group: The methylphenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation using reagents like N-bromosuccinimide can add bromine atoms to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases due to its ability to modulate specific biological pathways.

    Biological Studies: It serves as a tool compound in biological research to study the function of various proteins and enzymes, especially those involved in signal transduction and cellular communication.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of various biological targets, helping to elucidate the roles of specific proteins in disease processes.

    Industrial Applications: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases involved in inflammatory signaling, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Pyridazine Derivatives: Compounds with a pyridazine core that may have different functional groups attached.

    Cyclopropyl-containing Compounds: Molecules that include a cyclopropyl group, which can influence their chemical reactivity and biological activity.

Uniqueness

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific biological pathways makes it a valuable compound for both research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-4-2-3-5-13(11)19-17(22)14-8-9-16-18-15(12-6-7-12)10-21(16)20-14/h2-5,8-10,12H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUVVTPOVUUYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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